molecular formula C12H14Cl2N2O2 B12963386 3,3'-Dihydroxybenzidine.2HCl CAS No. 1592-36-5

3,3'-Dihydroxybenzidine.2HCl

Cat. No.: B12963386
CAS No.: 1592-36-5
M. Wt: 289.15 g/mol
InChI Key: NSOANHVQCDKCHX-UHFFFAOYSA-N
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Description

3,3’-Dihydroxybenzidine.2HCl: is an organic compound with the molecular formula C12H12N2O22HClThis compound is characterized by its white to gray to brown crystalline powder form and is practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dihydroxybenzidine.2HCl can be synthesized through various methods. One common synthetic route involves the reduction of 3,3’-dinitrobenzidine, followed by hydrolysis to yield 3,3’-dihydroxybenzidine. The compound is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of 3,3’-Dihydroxybenzidine.2HCl typically involves large-scale chemical reactions under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reaction time are carefully monitored .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dihydroxybenzidine.2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,3’-Dihydroxybenzidine.2HCl is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments. It is also used in the preparation of polymers and resins .

Biology: In biological research, 3,3’-Dihydroxybenzidine.2HCl is used as a reagent for detecting certain biomolecules. It is also used in the study of enzyme kinetics and protein interactions .

Industry: 3,3’-Dihydroxybenzidine.2HCl is used in the production of fire-resistant polymers and hydroxyl-containing polyimides. These materials are used in various industrial applications, including electronics and aerospace .

Mechanism of Action

The mechanism of action of 3,3’-Dihydroxybenzidine.2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3,3’-Dihydroxybenzidine.2HCl is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and biological activity. This makes it distinct from other benzidine derivatives and useful in various scientific and industrial applications .

Properties

CAS No.

1592-36-5

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

2-amino-5-(4-amino-3-hydroxyphenyl)phenol;dihydrochloride

InChI

InChI=1S/C12H12N2O2.2ClH/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6,15-16H,13-14H2;2*1H

InChI Key

NSOANHVQCDKCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N.Cl.Cl

Origin of Product

United States

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